Ethyl 6-methylnicotinate
Overview
Description
Ethyl 6-methylnicotinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135041. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 6-methylnicotinate is a chemical compound with significant applications in the synthesis of pharmaceutical products. For instance, it has been utilized in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other chemical compounds to yield AZD1283, which supports preclinical and clinical studies (Andersen et al., 2013). Additionally, improvements in the synthetic route of ethyl 6-chloro-5-cyano-2-methylnicotinate have led to significant advancements in yield, purity, and operability, benefiting the production of P2Y12 antagonists (Bell et al., 2012).
Organic Chemistry and Catalysis
In the field of organic chemistry, this compound has been a key component in catalytic processes. For example, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines, resulting in the formation of tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu et al., 2003).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing various heterocyclic compounds. For example, its derivatives have been used in the synthesis of hydroxy lamine derivatives and other heterocyclic compounds (Markova et al., 1970).
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives have been synthesized for their unique properties. A study synthesized a novel pyridone-based phthalimide fleximer, which was investigated for its supramolecular self-assembly through noncovalent interactions. This research contributes to understanding the supramolecular frameworks based on this compound derivatives (Dowarah et al., 2022).
Transition Metal Complexes
This compound is also used in the preparation of transition metal complexes. For instance, new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid were prepared by microwave irradiation method. These complexes showed potential antibacterial properties and were characterized using FT-IR and UV-Visible spectral analysis (Verma & Bhojak, 2018).
Safety and Hazards
Ethyl 6-methylnicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications . A new electronic cigarette pod system, named Spree Bar, is being marketed in the United States as “PMTA exempt”, with youth-appealing flavors and advertising. The products are marketed as containing “Metatine”, a trademarked name for 6-methyl nicotine, a synthetic nicotine analog patented by a Chinese electronic cigarette manufacturer . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
Mechanism of Action
Target of Action
Ethyl 6-methylnicotinate is a derivative of methyl nicotinate, which is a methyl ester of niacin . The primary targets of this compound are the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These targets play a crucial role in the regulation of local blood flow .
Mode of Action
The mode of action of this compound is thought to involve peripheral vasodilation . This compound interacts with its targets, leading to an enhancement of local blood flow at the site of application . It is believed that this compound promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that the compound’s action leads to vasodilation of the peripheral blood capillaries . This process likely involves the prostaglandin D2 pathway, given the compound’s proposed mode of action .
Pharmacokinetics
It is known that the aerosol transfer efficiency of 6-methylnicotinate, a related compound, is similar to that of nicotine . This suggests that this compound may have comparable ADME properties, potentially impacting its bioavailability .
Result of Action
The result of this compound’s action is an enhancement of local blood flow at the site of application . This leads to a temporary relief of aches and pains in muscles, tendons, and joints . The compound’s action as a rubefacient is thought to involve peripheral vasodilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other substances in its formulation, such as propylene glycol (PG) and vegetable glycerin (VG) . Additionally, the compound’s stability could be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 6-methylnicotinate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinic acid receptors, which are involved in various metabolic processes. The compound can act as a ligand, binding to these receptors and modulating their activity. Additionally, this compound has been shown to influence the activity of certain enzymes involved in the metabolism of nicotinic acid derivatives .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression and cellular metabolism by activating or inhibiting specific signaling cascades. For instance, this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with nicotinic acid receptors and other biomolecules. Upon binding to these receptors, the compound can induce conformational changes that activate or inhibit downstream signaling pathways. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator, thereby modulating metabolic processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on metabolic processes and inflammatory responses. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism. The compound interacts with enzymes such as nicotinic acid phosphoribosyltransferase, which plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. Studies have shown that this compound can accumulate in the cytoplasm and nucleus, where it exerts its effects on cellular processes .
Properties
IUPAC Name |
ethyl 6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVINDUUUHRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300133 | |
Record name | Ethyl 6-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21684-59-3 | |
Record name | 21684-59-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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